molecular formula C20H28N4O6S B121590 Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

Cat. No.: B121590
M. Wt: 452.5 g/mol
InChI Key: QAFXEEKHWKXHQY-CVEARBPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate involves multiple steps. One common method includes the reaction of (4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxane-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate is used as a reagent in organic synthesis. It is particularly useful in the Julia coupling reaction, which is a method for forming carbon-carbon bonds .

Biology and Medicine

In biological and medical research, this compound is studied for its potential as an HMG-CoA reductase inhibitor, which could have implications in the treatment of hypercholesterolemia and cardiovascular diseases .

Industry

Industrially, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. As an HMG-CoA reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition reduces cholesterol levels in the body, which can be beneficial in managing cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate apart from similar compounds is its specific configuration and the presence of the tetrazole sulfonyl group.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXEEKHWKXHQY-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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